molecular formula C7H7IN2O2 B2373919 4-iodo-N-methyl-2-nitroaniline CAS No. 1260791-09-0

4-iodo-N-methyl-2-nitroaniline

Cat. No. B2373919
CAS RN: 1260791-09-0
M. Wt: 278.049
InChI Key: FZMBFXLLXQGQIL-UHFFFAOYSA-N
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Description

4-iodo-N-methyl-2-nitroaniline is a chemical compound with the molecular weight of 278.05 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

4-iodo-N-methyl-2-nitroaniline is a powder at room temperature .

Scientific Research Applications

Nonlinear Optical (NLO) Materials

4-iodo-N-methyl-2-nitroaniline (abbreviated as 4-IMNA) has been successfully grown as a single crystal using the slow evaporation solution growth technique . Its NLO properties make it suitable for applications such as:

Photonic Devices

The optical properties of 4-IMNA open up possibilities in photonic applications:

Sensors

The functional groups present in 4-IMNA allow for potential sensor applications:

Safety And Hazards

The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity .

properties

IUPAC Name

4-iodo-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMBFXLLXQGQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-methyl-2-nitroaniline

Synthesis routes and methods

Procedure details

To a mixture of 4-iodo-2-nitro-phenyl amine (2.0 g), 60% sodium hydride (oil) (330 mg), and DMF (20 ml) was added dropwise iodomethane (470 μL) while ice-cooling. The reaction mixture was heated to room temperature, and then stirred for 2 hours. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give (4-iodo-2-nitro-phenyl)-methyl-amine (2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
470 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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